molecular formula C16H29N5O3 B594407 (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine CAS No. 79410-49-4

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine

Cat. No. B594407
CAS RN: 79410-49-4
M. Wt: 339.44
InChI Key: HTZKDQQOCCJBLO-ARGLLVQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine” is C16H29N5O3 . Its average mass is 339.433 Da and its monoisotopic mass is 339.227051 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine” are not available in the search results. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

1. Synthesis of PtIV‐Biomolecule Conjugates

The azide-functionalized PtIV complex was synthesized and characterized for coupling with biological carriers, targeting tumor cells. This strategy is pivotal in drug targeting and delivery, showcasing the utility of (2R)-4-amino-2-azido-4-oxobutanoic acid in medicinal chemistry (Gabano, Ravera, Tinello & Osella, 2015).

2. Synthesis of Polyfunctional Acyl Azides

Acyl azides, a class of organic azides including (2R)-4-amino-2-azido-4-oxobutanoic acid, are used as reagents in various chemical reactions. This research is significant for the preparation of biologically active molecules and demonstrates the versatile nature of (2R)-4-amino-2-azido-4-oxobutanoic acid in synthetic organic chemistry (Widyan, 2021).

3. Synthesis and Characterization of Nitrogenous Compounds

Research on deep-sea derived fungi led to the isolation of nitrogenous compounds, including derivatives of (2R)-4-amino-2-azido-4-oxobutanoic acid. These compounds were evaluated for their cytotoxic and antiviral activities, highlighting the potential of (2R)-4-amino-2-azido-4-oxobutanoic acid in pharmaceutical applications (Luo, Zhou & Liu, 2018).

4. Molecular Docking and Structural Studies

Molecular docking and structural studies of derivatives of (2R)-4-amino-2-azido-4-oxobutanoic acid provide insights into their potential biological activities. The identification of noncovalent interactions like hydrogen bonding and Van der Waals interactions offer valuable information for the design of new drugs (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

properties

IUPAC Name

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZKDQQOCCJBLO-ARGLLVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)N=[N+]=[N-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine

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